
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane is a complex organic compound characterized by its cyclopropane ring structure. This compound contains a three-membered ring with a chlorine atom, a propyl group, and a trichloroethenyl group attached to it. The unique arrangement of these substituents imparts distinct chemical properties to the molecule.
Preparation Methods
The synthesis of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves several steps. One common method includes the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate and tetrachloroethylene. The reaction is carried out in a high-pressure vessel at elevated temperatures (around 170°C) for an extended period (approximately 19.5 hours). The product is then purified through distillation .
Chemical Reactions Analysis
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidative conditions can lead to the formation of different cyclopropyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the behavior of cyclopropane derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves its interaction with specific molecular targets. The compound can undergo substitution and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1-Chloro-1-(trichloroethenyl)cyclopropane: Similar in structure but lacks the propyl group.
1-Chloro-2-propylcyclopropane: Lacks the trichloroethenyl group.
1-(Trichloroethenyl)cyclopropane: Lacks the chlorine and propyl groups.
The presence of the propyl and trichloroethenyl groups in this compound imparts unique chemical properties, making it distinct from these similar compounds .
Properties
CAS No. |
72853-06-6 |
|---|---|
Molecular Formula |
C8H10Cl4 |
Molecular Weight |
248.0 g/mol |
IUPAC Name |
1-chloro-2-propyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C8H10Cl4/c1-2-3-5-4-8(5,12)6(9)7(10)11/h5H,2-4H2,1H3 |
InChI Key |
HJFBVIBPVLQDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1(C(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



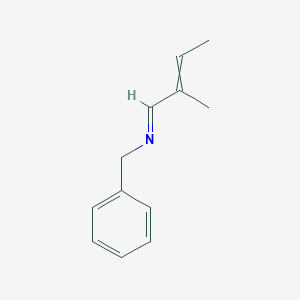
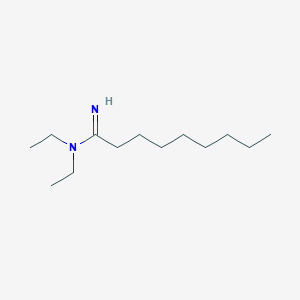
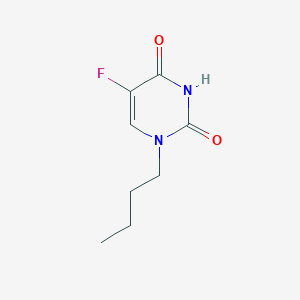
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
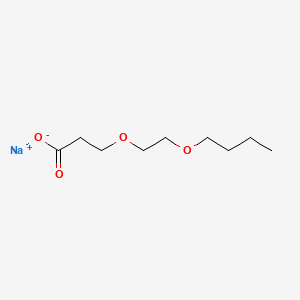
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
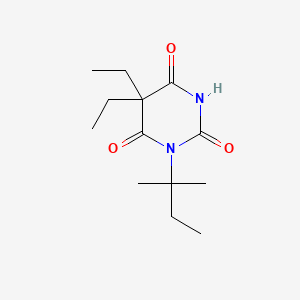
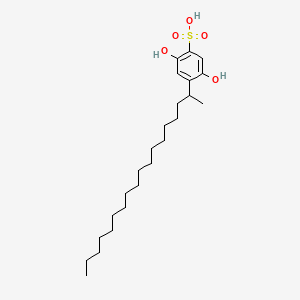

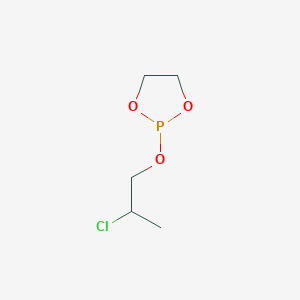
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)

